4-bromo-N-(4-carbamoylphenyl)benzamide
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Overview
Description
4-bromo-N-(4-carbamoylphenyl)benzamide is an organic compound with the molecular formula C14H11BrN2O2. It is a derivative of benzamide, featuring a bromine atom and a carbamoyl group attached to the phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-carbamoylphenyl)benzamide typically involves the reaction of 4-bromoaniline with 4-carbamoylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane under reflux conditions. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The final product is often purified using industrial-scale chromatography or crystallization methods .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-carbamoylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide) are used.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
4-bromo-N-(4-carbamoylphenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-carbamoylphenyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context of use. For example, in cancer research, it may inhibit certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-bromobenzamide: Lacks the carbamoyl group, making it less versatile in certain reactions.
N-(4-carbamoylphenyl)benzamide: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Uniqueness
4-bromo-N-(4-carbamoylphenyl)benzamide is unique due to the presence of both the bromine atom and the carbamoyl group.
Properties
IUPAC Name |
4-[(4-bromobenzoyl)amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c15-11-5-1-10(2-6-11)14(19)17-12-7-3-9(4-8-12)13(16)18/h1-8H,(H2,16,18)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGZOUYLAIJZPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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